REACTION_SMILES
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[CH3:16][O:17][c:18]1[cH:19][c:20]([CH3:29])[c:21]([S:25](=[O:26])(=[O:27])[Cl:28])[c:22]([CH3:24])[cH:23]1.[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:31][CH2:32][Cl:33].[ClH:30].[NH:1]1[CH:2]([CH2:7][OH:8])[CH2:3][CH2:4][CH2:5][CH2:6]1>>[N:1]1([S:25]([c:21]2[c:20]([CH3:29])[cH:19][c:18]([O:17][CH3:16])[cH:23][c:22]2[CH3:24])(=[O:26])=[O:27])[CH:2]([CH2:7][OH:8])[CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C)c(S(=O)(=O)Cl)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CCCCN1
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Name
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|
Type
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product
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Smiles
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COc1cc(C)c(S(=O)(=O)N2CCCCC2CO)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |